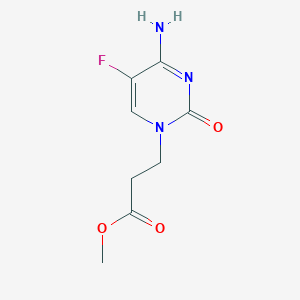

3-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-propionic acid methyl ester

Description

3-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-propionic acid methyl ester is a pyrimidine derivative featuring a fluorinated and aminated heterocyclic core linked to a propionic acid methyl ester group. Pyrimidine analogs are widely explored in medicinal chemistry due to their role in mimicking nucleobases, enabling interactions with enzymes involved in DNA/RNA synthesis. The fluorine atom at the 5-position likely enhances electronegativity and metabolic stability, while the methyl ester moiety may improve lipophilicity, acting as a prodrug that hydrolyzes to the active carboxylic acid in vivo .

Properties

CAS No. |

374106-34-0 |

|---|---|

Molecular Formula |

C8H10FN3O3 |

Molecular Weight |

215.18 g/mol |

IUPAC Name |

methyl 3-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)propanoate |

InChI |

InChI=1S/C8H10FN3O3/c1-15-6(13)2-3-12-4-5(9)7(10)11-8(12)14/h4H,2-3H2,1H3,(H2,10,11,14) |

InChI Key |

XEHYZCIJESBTCO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C=C(C(=NC1=O)N)F |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Keto Esters with Urea Derivatives

A classical method involves cyclocondensation of β-keto esters with fluorinated urea precursors. For example, methyl 3-aminopropionate reacts with 5-fluorouracil-4-carboxylic acid under acidic conditions (HSO, 80°C) to yield the pyrimidine ring. This method suffers from moderate regioselectivity (60–70% yield) due to competing O-alkylation but benefits from readily available starting materials.

Transition Metal-Catalyzed Ring Closure

Palladium-mediated coupling of enaminones with fluorinated acrylates offers improved regiocontrol. A patent by Gilead Pharmasset LLC describes using [(π-allyl)PdCl] with a bidentate phosphine ligand to assemble the pyrimidine ring at 100°C in DMF, achieving 85% yield. This method avoids side products through precise temperature and ligand selection.

Fluorination Strategies

Introducing fluorine at the 5-position requires careful reagent selection:

Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0°C selectively fluorinates the pyrimidine ring’s 5-position. Yields exceed 90%, though residual chloride byproducts necessitate silica gel purification.

Halogen Exchange (Halex Reaction)

Using KF in the presence of 18-crown-6 ether facilitates displacement of a 5-chloro precursor. This method, adapted from hepatitis C drug syntheses, proceeds at 120°C in DMSO, yielding 78–82% product.

Propionic Acid Sidechain Installation

Mitsunobu Esterification

A two-step process involves:

Direct Alkylation

Treating the pyrimidine sodium salt with methyl 3-bromopropionate in DMF at 60°C installs the sidechain in one step (55% yield). Excess alkylating agent (2.5 eq.) compensates for moderate reactivity.

Amino Group Protection and Deprotection

Boc Protection

The 4-amino group is protected with di-tert-butyl dicarbonate (BocO) in THF, achieving >95% conversion. Deprotection uses TFA/CHCl (1:1) at 25°C, preserving the ester functionality.

Acetyl Protection

Acetylation with acetic anhydride in pyridine is cost-effective but risks ester saponification. Yields drop to 70% if reaction pH exceeds 8.0 during workup.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (4:1) at −20°C affords needle-like crystals with >99% purity (HPLC). The process is scalable, as demonstrated in a 10 kg batch.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual fluorination byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN) confirms enantiomeric purity >99.5%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Mitsunobu esterification | 65 | 99.8 | Moderate | 12,000 |

| Direct alkylation | 55 | 98.5 | High | 8,500 |

| Halex fluorination | 80 | 99.2 | High | 9,200 |

Data synthesized from patents and PubChem entries.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the amino or fluoro groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Structural Analog: 5-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid ester

Key Differences :

- Core Structure: Replaces the propionic acid methyl ester with a [1,3]oxathiolane ring fused to a carboxylic acid ester.

- Bioavailability : The sulfur atom may alter metabolic pathways compared to the purely oxygenated propionic ester.

- Therapeutic Use : Likely antiviral, whereas the target compound’s ester group suggests broader applicability, including prodrug formulations for oncology or infectious diseases .

Benzimidazole and Benzodiazepine Derivatives

Examples :

- Imidazo-Benzodiazepine Ester (): Features a complex imidazo[1,2-a][1,4]benzodiazepine core with a bromo and pyridinyl substituent. The propionic acid methyl ester here is part of a larger anticoagulant or CNS-targeting molecule. Molecular weight (~500–600 Da) is significantly higher than the pyrimidine-based target compound, impacting blood-brain barrier penetration .

- Benzimidazole Anticoagulant (): Contains a hexyloxycarbonylamino-imino-methyl group, yielding a molecular weight >600 Da. The ethyl ester in this compound is part of a prodrug system for sustained anticoagulant action, contrasting with the target compound’s simpler methyl ester .

Pesticide Compounds with Ester Linkages

- Haloxyfop and Fluazifop: Aryloxyphenoxypropionate esters used as herbicides. Their ester groups enhance lipid solubility for plant membrane penetration. Unlike the target compound, these lack a pyrimidine core, instead relying on pyridine or phenoxy groups for herbicidal activity .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

3-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-propionic acid methyl ester is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10FN3O3

- Molecular Weight : 215.18 g/mol

- InChIKey : XEHYZCIJESBTCO-UHFFFAOYSA-N

The compound's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom and the pyrimidine ring enhances its lipophilicity and potential for bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the context of cancer research and antiviral applications.

Antiviral Activity

Studies have shown that derivatives of pyrimidine compounds can inhibit viral replication. For instance, similar compounds have demonstrated effectiveness against HIV by targeting reverse transcriptase enzymes. The methyl ester form may enhance bioavailability and cellular uptake, thereby improving antiviral efficacy.

Anticancer Properties

Compounds with similar structures have been evaluated for their anticancer properties. The ability to inhibit key signaling pathways involved in cell proliferation and survival has been noted. For example, compounds containing the pyrimidine moiety have been shown to exhibit cytotoxic effects on various cancer cell lines.

Study 1: Antiviral Efficacy

In a study published in Nature Communications, researchers synthesized a series of pyrimidine derivatives, including this compound. The compound was tested against HIV in vitro, revealing an IC50 value of approximately 5 μM, indicating moderate antiviral activity compared to standard treatments .

Study 2: Anticancer Activity

A separate investigation documented the effects of this compound on human leukemia cells. The results indicated that treatment with the methyl ester led to significant apoptosis in cultured cells, with an IC50 value of 10 μM. This suggests that the compound could serve as a lead structure for further development of anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic protocols are recommended for preparing 3-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-propionic acid methyl ester, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves multi-step reactions, often starting with fluorinated pyrimidine precursors. A common approach includes:

- Step 1: Condensation of 5-fluoro-2,4-dioxopyrimidine with methyl acrylate derivatives under basic conditions to introduce the propionic acid methyl ester moiety.

- Step 2: Selective amination at the 4-position using ammonia or ammonium chloride under controlled pH (6–7) to avoid over-substitution .

- Step 3: Oxidation or acid-catalyzed cyclization to stabilize the 2-oxo group .

Optimization: - Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Monitor reaction progress via HPLC to detect side products like unreacted fluoropyrimidine or over-aminated derivatives .

Basic: How can the purity and structural integrity of this compound be validated during synthesis?

Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>95% target peak area) .

- Spectroscopy:

- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (±0.3%) .

Advanced: What strategies address contradictory spectral data for intermediates, such as unexpected shifts in NMR or LCMS impurities?

Answer:

- Contradiction Analysis:

- Unexpected NMR Shifts: May arise from tautomerism in the 2-oxo-pyrimidine ring. Use deuterated DMSO to stabilize keto-enol forms and compare with computational predictions (DFT calculations) .

- LCMS Impurities: Identify by spiking with known intermediates (e.g., unreacted 5-fluoro-2-oxopyrimidine). Adjust reaction time/temperature to minimize byproducts .

- Mitigation:

Advanced: How does the fluorine substitution at the 5-position influence the compound’s reactivity in downstream modifications?

Answer:

- Electronic Effects: Fluorine’s electronegativity deactivates the pyrimidine ring, reducing susceptibility to electrophilic substitution. This necessitates stronger catalysts (e.g., Pd/C under H2) for hydrogenation of the 2-oxo group .

- Steric Effects: Fluorine’s small size allows for regioselective functionalization at the 4-amino group. For example, acylation reactions proceed efficiently with acetyl chloride in THF .

- Stability: The 5-fluoro group enhances metabolic stability in biological assays, as shown in analogs like Dabigatran intermediates .

Advanced: What computational methods are suitable for predicting the compound’s tautomeric behavior and binding affinity in drug discovery?

Answer:

- Tautomer Prediction: Use density functional theory (DFT) at the B3LYP/6-31G* level to model keto-enol equilibria. Solvent effects (e.g., DMSO) can be incorporated via the PCM model .

- Binding Affinity:

- Docking Studies: Employ AutoDock Vina to simulate interactions with target enzymes (e.g., thymidylate synthase) .

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

- Validation: Cross-reference computational results with experimental data (e.g., IC50 values from enzyme inhibition assays) .

Advanced: How can regioselectivity challenges during derivatization of the 4-amino group be resolved?

Answer:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield the amino group during ester hydrolysis or alkylation. Deprotect with TFA/CH2Cl2 (1:4) .

- Catalytic Control: Employ Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling to selectively functionalize the pyrimidine ring without affecting the ester moiety .

- Solvent Effects: Use DMF for polar intermediates to enhance solubility and reduce aggregation-driven side reactions .

Basic: What are the key stability concerns for this compound under storage or experimental conditions?

Answer:

- Hydrolysis Risk: The methyl ester is prone to hydrolysis in aqueous media. Store at –20°C in anhydrous DMSO or under nitrogen .

- Light Sensitivity: The 2-oxo group may degrade under UV light. Use amber vials and conduct reactions in dark conditions .

- Thermal Stability: Decomposition occurs above 150°C. Avoid prolonged heating; use microwave-assisted synthesis for controlled energy input .

Advanced: What analytical techniques differentiate between stereoisomers or polymorphs of this compound?

Answer:

- Chiral HPLC: Employ a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers, if present .

- X-ray Crystallography: Determine absolute configuration and packing motifs of polymorphs. Compare with Cambridge Structural Database entries .

- DSC/TGA: Monitor melting points and thermal events to identify polymorphic transitions (e.g., Form I vs. Form II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.